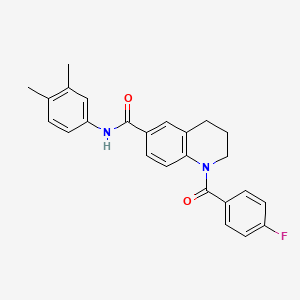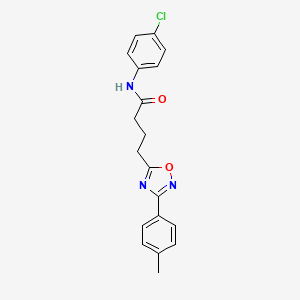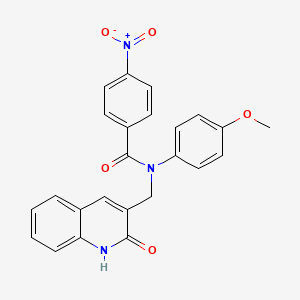![molecular formula C17H20N4O B7714655 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, also known as IBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE5), which makes it a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Wirkmechanismus
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide works by inhibiting the activity of PDE5, which is an enzyme that breaks down cyclic GMP. By inhibiting PDE5, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide increases the levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Biochemical and physiological effects:
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to have various biochemical and physiological effects. Its inhibitory activity against PDE5 leads to increased levels of cyclic GMP, which leads to relaxation of smooth muscle cells and increased blood flow. This effect is responsible for its potential use in the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has several advantages as a research tool. Its potent inhibitory activity against PDE5 makes it a useful tool for studying the role of cyclic GMP in various physiological processes. However, there are also some limitations to its use in lab experiments. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. In addition, it can be difficult to obtain pure N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide, which can make it difficult to control for impurities in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide. One potential direction is to study its potential use in the treatment of cancer. N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential use as a cancer treatment. Another potential direction is to study its potential use in the treatment of other diseases such as pulmonary hypertension and cardiovascular diseases. Finally, further studies are needed to better understand the mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide and its potential role in various physiological processes.
Synthesemethoden
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide involves a multi-step process that starts with the reaction of 2-aminobenzaldehyde with ethyl acetoacetate to form 2-ethyl-3-(1H-pyrazol-1-yl)quinoline. This compound is then reacted with isobutyl bromide in the presence of potassium carbonate to form 2-ethyl-3-(1-isobutyl-1H-pyrazol-3-yl)quinoline. The final step involves the reaction of this compound with propionyl chloride in the presence of triethylamine to form N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide.
Wissenschaftliche Forschungsanwendungen
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has been extensively studied for its potential use in the treatment of various diseases. Its potent inhibitory activity against PDE5 makes it a potential candidate for the treatment of erectile dysfunction, pulmonary hypertension, and cardiovascular diseases. In addition, N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-15(22)19-16-13-9-12-7-5-6-8-14(12)18-17(13)21(20-16)10-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSOKWBIVGZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)


![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7714628.png)




![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7714674.png)